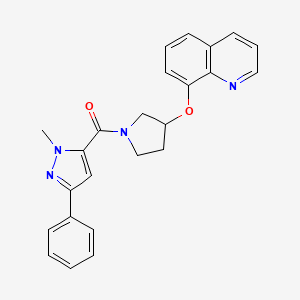
(1-methyl-3-phenyl-1H-pyrazol-5-yl)(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(1-methyl-3-phenyl-1H-pyrazol-5-yl)(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone” is a complex organic compound. It’s an intermediate used to prepare nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines as selective and orally active dipeptidylpeptidase 4 inhibitors for use as antidiabetic agents .
Synthesis Analysis
The synthesis of this compound involves several steps. The process for the preparation of 1- (3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine has been described in a patent . The compound of Formula III, thus prepared, is then converted to { (2S,4S)-4- [4- (3-methyl-l- phenyl- lH-pyrazol-5 -yl)piperazin- 1 -yl]pyrrolidin-2-yl } ( 1 ,3 -thiazolidin-3-yl)methanone of Formula II, or salts thereof .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound have been described in the patent . The reaction involves the use of l-acetoacetyl-4-tert-butoxycarbonylpiperazine with phenylhydrazine in the presence of methanesulfonic acid, followed by cyclization with phosphous oxy chloride in pyridine to obtain l-tert-butoxycarbonyl-4- (3 -methyl- 1 -phenyl - 5-pyrazolyl)piperazine as an oil; and its deprotection with trifluoroacetic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 242.32 . Other properties such as boiling point, flash point, and safety information are also available .Wissenschaftliche Forschungsanwendungen
Spectroscopic Properties and Quantum Chemistry Calculations
Research on compounds similar to "(1-methyl-3-phenyl-1H-pyrazol-5-yl)(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone" includes the investigation of their electronic absorption, excitation, and fluorescence properties in different solvents. Studies have utilized quantum chemistry calculations (DFT and TD-DFT/B3lyp/6–31+G(d,p) methods) to interpret the experimental results, revealing insights into the molecular structures, energy barriers, and stabilization mechanisms through intramolecular hydrogen bonding (Al-Ansari, 2016).
Convergent Synthesis and Cytotoxicity
Another area of application involves the convergent synthesis of polysubstituted methanones, including the evaluation of their cytotoxicity. Novel synthetic routes have been developed, resulting in compounds that were tested for cytotoxic effects, highlighting the potential for discovering new therapeutic agents (Bonacorso et al., 2016).
Synthesis of Pyrazolines and Antimicrobial Activity
The synthesis of (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones has been explored, with these compounds demonstrating significant antimicrobial activity. This research underlines the importance of such compounds in developing new antimicrobial agents (Kumar et al., 2012).
Structural Studies and Reactivity
The structural elucidation of compounds related to "(1-methyl-3-phenyl-1H-pyrazol-5-yl)(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone" has been conducted through various methods, including X-ray diffraction. These studies provide valuable insights into the reactivity and potential applications of these compounds in further chemical syntheses (Swamy et al., 2013).
Docking, Modelling, and Anticancer Screening
Docking and modelling techniques have been applied to a series of quinoline derivatives to predict their interactions with biological targets. The synthesized compounds have been subjected to anticancer screening, illustrating the process of utilizing such compounds in drug discovery efforts (Honde & Rajendra, 2021).
Wirkmechanismus
Eigenschaften
IUPAC Name |
(2-methyl-5-phenylpyrazol-3-yl)-(3-quinolin-8-yloxypyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O2/c1-27-21(15-20(26-27)17-7-3-2-4-8-17)24(29)28-14-12-19(16-28)30-22-11-5-9-18-10-6-13-25-23(18)22/h2-11,13,15,19H,12,14,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLYARZFGDYBRJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N3CCC(C3)OC4=CC=CC5=C4N=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-methyl-3-phenyl-1H-pyrazol-5-yl)(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{3-[2-(3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]phenyl}acetamide](/img/structure/B2736776.png)
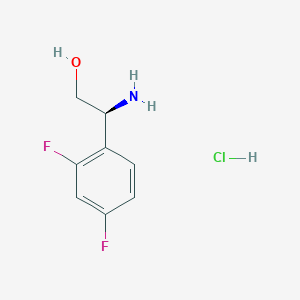
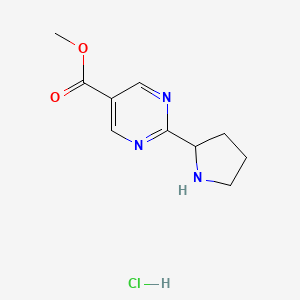
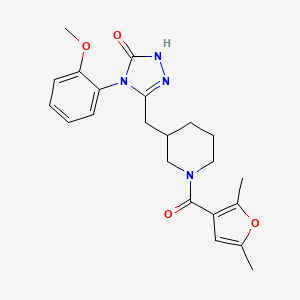
![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3-methoxybenzamide](/img/structure/B2736781.png)
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2736785.png)
![2-(3-butyl-6-morpholin-4-yl-4-oxoquinazolin-2-yl)sulfanyl-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2736788.png)
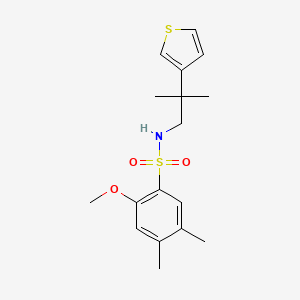
![3-[(3-Chlorophenyl)methylsulfanyl]-6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2736790.png)
![1-[3-(Oxiran-2-ylmethoxy)phenyl]triazole](/img/structure/B2736792.png)
![3,6-dichloro-N-{[1-(4-fluorophenyl)-1H-pyrazol-3-yl]methyl}pyridine-2-carboxamide](/img/structure/B2736793.png)
![2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2736796.png)
